molecular formula C22H22O5 B3631979 methyl 4-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate

methyl 4-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate

Cat. No.: B3631979
M. Wt: 366.4 g/mol
InChI Key: UMXKTOMPCWNWMJ-UHFFFAOYSA-N
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Description

The compound “methyl 4-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate” is a derivative of coumarin . Coumarins are a type of organic compound that are often used in the manufacture of certain types of perfumes due to their sweet scent . They are also used in the synthesis of some pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the coumarin ring, the propyl group, and the benzoate ester. The presence of these functional groups would likely result in a variety of different chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the coumarin ring might result in fluorescence under UV light .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a pharmaceutical, its mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, how it is used, and how it is handled .

Future Directions

Future research on this compound could involve exploring its potential uses in various industries, such as the pharmaceutical industry or the perfume industry . Additionally, research could be conducted to explore its physical and chemical properties in more detail .

Properties

IUPAC Name

methyl 4-[(8-methyl-2-oxo-4-propylchromen-7-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-4-5-17-12-20(23)27-21-14(2)19(11-10-18(17)21)26-13-15-6-8-16(9-7-15)22(24)25-3/h6-12H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXKTOMPCWNWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate
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methyl 4-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate
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methyl 4-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate
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methyl 4-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate

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